5-[(4-chlorobenzyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Overview
Description
5-[(4-chlorobenzyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H14ClN3O and its molecular weight is 323.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0825398 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
One application involves the synthesis of novel compounds with potential antimicrobial properties. For instance, the synthesis of derivatives from primary amines, showing moderate to good antimicrobial activities against various test microorganisms. This indicates the chemical's utility in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Another significant application is in corrosion inhibition. The compound has been investigated for its effectiveness in protecting metals against corrosion, particularly in acidic environments. Research demonstrates its high inhibition efficiency, suggesting its potential as a corrosion inhibitor in industrial applications (Yadav et al., 2016).
Organic Synthesis and Molecular Engineering
The chemical also plays a crucial role in organic synthesis and molecular engineering, where it serves as a building block for various heterocyclic compounds. Studies have explored its utility in synthesizing oxazole derivatives, showcasing its versatility in organic synthesis (Lemaire et al., 2015).
Antimicrobial Agent Development
Further research emphasizes its application in developing novel antimicrobial agents. The synthesis of new derivatives and their characterization suggest potential for therapeutic applications, particularly in treating infections (Al‐Azmi et al., 2020).
Material Science Applications
In material science, the compound's derivatives have been analyzed for their structural and optical properties, highlighting their potential use in thin-film technologies and optical applications (Zeyada et al., 2016).
Macrocycle Synthesis
The compound is also utilized in synthesizing macrocyclic structures, such as cyclophanes, demonstrating its significance in complex molecular architecture development (Merzhyievskyi et al., 2020).
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylamino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-12-4-2-3-5-15(12)17-22-16(10-20)18(23-17)21-11-13-6-8-14(19)9-7-13/h2-9,21H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSPOPRUNNGNGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=C(C=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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